![molecular formula C11H9ClN2S B1376176 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine CAS No. 1483584-61-7](/img/structure/B1376176.png)
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine
Übersicht
Beschreibung
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is a chemical compound with the molecular formula C11H9ClN2S . It is a pyrimidine derivative, which is a class of compounds that have attracted great interest in the field of organic synthesis due to their various chemical and biological applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains a phenylsulfanyl group and a methyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 236.72 g/mol . The compound’s InChI Code is 1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigation and Potential Chemotherapeutic Agent
A study by Alzoman et al. (2015) conducted a spectroscopic investigation of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, using FT-IR and FT-Raman techniques. The molecule's stability, charge delocalization, and nonlinear optical behavior were analyzed. Molecular docking results suggested potential inhibitory activity against GPb, indicating possible use as an anti-diabetic compound (Alzoman et al., 2015).
Herbicidal Activity
Li Gong-chun (2011) synthesized a derivative of 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine and examined its herbicidal activities. The results showed significant activity against Brassica napus at certain concentrations, highlighting potential agricultural applications (Li Gong-chun, 2011).
Optical Exploration of Thiopyrimidine Derivatives
Hussain et al. (2020) focused on the nonlinear optics (NLO) fields and medicinal applications of phenyl pyrimidine derivatives, including compounds similar to 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine. The study showed these compounds have considerable NLO character, potentially useful in optoelectronic applications (Hussain et al., 2020).
Quantum Chemical Calculations and Crystal Structure
Gandhi et al. (2016) performed quantum chemical calculations and crystal structure analysis on a pyrimidine derivative. Their findings shed light on the compound's molecular conformation and interactions, which could influence its pharmacological properties (Gandhi et al., 2016).
Isostructural Nature and Crystal Structure Comparison
Trilleras et al. (2009) observed the isostructural nature of certain pyrimidine derivatives, providing insight into their electronic structures and potential for developing new compounds with specific properties (Trilleras et al., 2009).
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the GHS07 pictogram, and the signal word for it is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-chloro-2-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZGNKUNRVSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
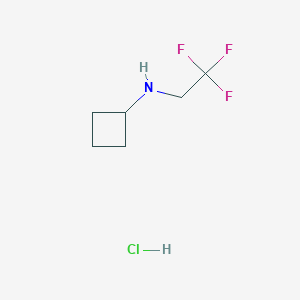
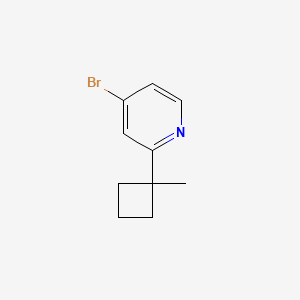
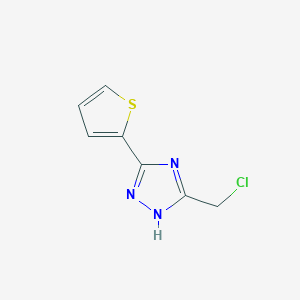
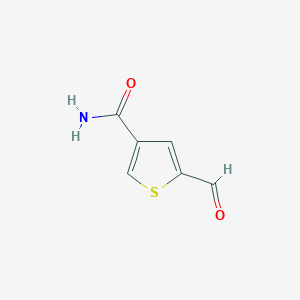

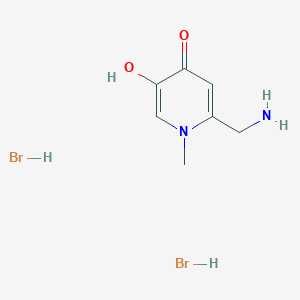

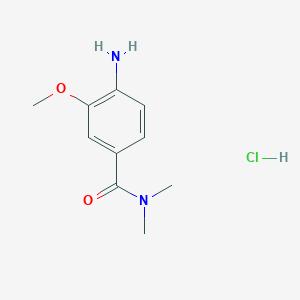
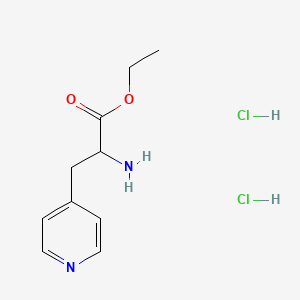

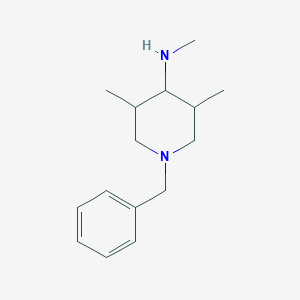
![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)
